3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol
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Overview
Description
3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol is an organic compound with the molecular formula C₆H₁₀N₂OS and a molecular weight of 158.22 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of an amino group and a hydroxyl group makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiazole with epichlorohydrin under basic conditions to form the desired product . The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(1,3-thiazol-5-yl)propan-1-ol: This compound has a similar structure but with the thiazole ring substituted at a different position.
3-Amino-1-(1,3-thiazol-2-yl)propan-1-ol: Another isomer with a different arrangement of functional groups.
Uniqueness
3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H10N2OS |
---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
3-amino-3-(1,3-thiazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C6H10N2OS/c7-5(1-3-9)6-8-2-4-10-6/h2,4-5,9H,1,3,7H2 |
InChI Key |
MLEQXZUBJLXZKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)C(CCO)N |
Origin of Product |
United States |
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